2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-16-14-7-3-4-8-15(14)18-17(19-16)20-10-9-12-5-1-2-6-13(12)11-20/h1-2,5-6H,3-4,7-11H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYHJCXGYKACBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145011 | |
| Record name | 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178308-54-8 | |
| Record name | 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178308-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a member of the tetrahydroquinazoline family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure incorporates a tetrahydroquinazoline core fused with a dihydroisoquinoline moiety, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroquinazoline derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives exhibited low micromolar inhibition in different cancer cell lines including DU145 (prostate carcinoma) and MCF7 (breast adenocarcinoma) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | DU145 | Low Micromolar |
| 3b | H460 | 30.7% |
| 3e | MCF7 | 25.4% |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, it has shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer's disease therapy. For example, a derivative was reported to have an IC50 of 0.28 µM against AChE and 0.91 µM against MAO-A .
The mechanism by which This compound exerts its biological effects is thought to involve:
- Enzyme Binding : The compound likely binds to the active sites of AChE and MAOs, inhibiting their activity and thereby increasing the levels of neurotransmitters such as acetylcholine.
- Cellular Uptake : Studies indicate that certain derivatives can penetrate the blood-brain barrier (BBB), making them promising candidates for treating central nervous system disorders .
Study on Neuroprotective Effects
A study demonstrated that a related compound exhibited neuroprotective effects in vitro by preventing neuronal cell death induced by oxidative stress . The findings suggest that these compounds could be developed as therapeutic agents for neurodegenerative diseases.
Antitumor Activity Assessment
In another investigation focusing on the antitumor activity of tetrahydroquinolines, compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications in the aryl substituents significantly influenced their anticancer potency .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
The compound is part of a broader class of 3,4-dihydroisoquinolin-2(1H)-yl derivatives that have shown promise in developing new therapeutic agents. Specifically, these compounds can serve as precursors for synthesizing various pharmaceuticals aimed at treating neurological disorders and cancers .
Mechanism of Action:
Research indicates that this compound may interact with specific biological targets involved in cellular processes such as apoptosis and cell proliferation. Its structural features allow it to potentially inhibit certain enzymes or receptors that are critical in disease progression .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one . For instance:
- Inhibition of WDR5: This compound has been investigated for its ability to inhibit WDR5, a protein involved in the mixed lineage leukemia (MLL) complex. Inhibitors targeting WDR5 have demonstrated significant efficacy in preclinical models of leukemia .
- In Vivo Studies: In mouse models, compounds derived from this class exhibited potent dose-dependent anticancer effects when administered orally. These findings suggest a favorable pharmacokinetic profile and tolerability, making them candidates for further clinical development .
Neuroprotective Effects
The neuroprotective properties of this compound are being explored in the context of neurodegenerative diseases:
- Potential Treatment for Alzheimer's Disease: Preliminary studies indicate that derivatives of this compound may have protective effects against neuronal cell death associated with Alzheimer's disease. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Antifungal Activities
Research has also identified antifungal activities associated with related compounds:
- Synthesis and Testing: New derivatives have been synthesized and tested for their antifungal properties, showing effectiveness against various fungal strains. This suggests that the structural framework of these compounds can be optimized for antifungal applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound:
| Structural Feature | Activity | Remarks |
|---|---|---|
| 3,4-Dihydroisoquinoline | Anticancer/Neuroprotective | Critical for biological activity |
| Tetrahydroquinazolinone | Enhances binding affinity | Modulates pharmacokinetics |
| Substituents (R groups) | Influence selectivity | Variations lead to different therapeutic profiles |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the quinazolinone and dihydroisoquinoline moieties, which influence physicochemical properties and bioactivity. Key comparisons include:
Key Observations :
- Electron-Donating Groups : Methoxy groups (e.g., 4l) increase lipophilicity but may reduce aqueous solubility .
- Hybrid Scaffolds : Compounds like 4g/4h () merge multiple pharmacophores (e.g., coumarin, benzodiazepine), broadening therapeutic scope but complicating synthesis .
Physicochemical Properties
- Solubility : The hydroxypropyl group in CAS 899977-62-9 improves aqueous solubility (~2.5 mg/mL predicted) vs. the target compound’s moderate solubility (~1 mg/mL) .
- Metabolic Stability : Methoxy groups (4l) may slow hepatic clearance, whereas the target compound’s lack of such groups could increase susceptibility to CYP450 oxidation .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the tetrahydroquinazolin-4(3H)-one core in this compound?
The tetrahydroquinazolin-4(3H)-one scaffold is typically synthesized via cyclocondensation reactions. For example, derivatives of dihydroquinazolin-4(3H)-one can be prepared using aldehydes and thioacetates under reductive conditions, followed by hydrogenation (e.g., Scheme 4a using LiAlH4 and SOCl2 in THF/CHCl3) . Key intermediates like 5,6,7,8-tetrahydroquinazolin-4-ol are validated via spectroscopic techniques (13C-NMR, IR) and melting point analysis, as seen in analogous studies .
Q. How is the structural integrity of this compound confirmed during synthesis?
Structural confirmation relies on multi-technique characterization:
- 13C-NMR resolves carbon environments (e.g., carbonyl groups at ~170 ppm).
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- HRMS and CHN analysis validate molecular formula .
- Melting points (e.g., 94.6–95.2 °C for related compounds) ensure purity .
Q. What biological screening approaches are used to evaluate this compound’s activity?
Standard assays include:
- Cytotoxicity : MTT assays against cancer cell lines.
- Antimicrobial activity : Disk diffusion or microdilution methods.
- Anti-inflammatory : COX-2 inhibition assays. Marine-derived analogs (e.g., alkaloids and terpenes) are benchmarked for activity ranges, providing comparative frameworks .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved for this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for reproducibility.
- Dose-response curves : Establish EC50/IC50 values across multiple replicates.
- Meta-analysis : Compare datasets from structurally related compounds (e.g., dihydroisoquinolinones in marine sponges) to identify trends .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
Use split-plot or factorial designs to systematically vary substituents:
Q. How can environmental fate studies be integrated into early-stage research for this compound?
Adopt methodologies from Project INCHEMBIOL :
- Laboratory phase : Determine LogKow, hydrolysis rates, and photodegradation.
- Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna).
- Field studies : Monitor persistence in soil/water systems under real-world conditions .
Methodological Notes
- Contradiction Management : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR shifts) to resolve structural ambiguities .
- Scale-Up Challenges : Monitor exothermic reactions (e.g., LiAlH4 reductions) using calorimetry to ensure safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
